2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride
Description
Properties
IUPAC Name |
2-amino-N-(1,3-thiazol-2-yl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS.2ClH/c1-2-3-6(9)7(12)11-8-10-4-5-13-8;;/h4-6H,2-3,9H2,1H3,(H,10,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYRKKLFBBENCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=NC=CS1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride involves multiple steps. One common method includes the reaction of 2-aminothiazole with a suitable pentanoyl chloride derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified through crystallization or chromatography techniques to ensure the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the amide group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₁₃N₃OS
- Molecular Weight : 199.27 g/mol
- IUPAC Name : 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride
- CAS Number : 1423023-92-0
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets involved in various diseases.
- Anti-Tubercular Activity : Recent studies have explored thiazole derivatives for their inhibitory effects against Mycobacterium tuberculosis. The compound's thiazole moiety is critical for enhancing bioactivity. For instance, derivatives of similar thiazole compounds have shown promising results in inhibiting the growth of resistant strains of tuberculosis .
Biological Interactions
The compound is being studied for its role in biochemical pathways:
- Enzyme Inhibition : The amino group can interact with enzymes, potentially serving as an inhibitor in metabolic pathways. Research indicates that compounds with similar structures can inhibit enzymes related to inflammatory responses .
Synthesis of Novel Compounds
The compound serves as a building block in synthetic chemistry:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex thiazole derivatives through various chemical reactions such as condensation and cyclization. These derivatives are being evaluated for their pharmacological properties .
Synthesis Pathways
| Reaction Type | Reactants | Products | Conditions |
|---|---|---|---|
| Condensation | Thiazole derivative + amine | Thiazole amide | Heat, solvent |
| Cyclization | Thiazole + carbonyl compound | Cyclic thiazole derivative | Acidic catalyst |
Case Study 1: Anti-Tubercular Efficacy
A study investigated the anti-tubercular efficacy of various thiazole derivatives including this compound. The results indicated that while the compound exhibited moderate activity against M. tuberculosis, modifications to the thiazole ring significantly enhanced potency.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of the compound with specific enzymes involved in inflammatory pathways. Preliminary results showed that it could inhibit the activity of TNF-alpha converting enzyme (TACE), suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity, allowing it to interact with various biological pathways .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Limited experimental data (e.g., melting point, logP) are publicly available.
- Storage : Requires refrigeration (2–8°C) due to hygroscopicity and instability at ambient conditions .
- Safety : Precautionary measures (e.g., avoiding inhalation, skin contact) are advised, as toxicological studies remain incomplete .
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazol-2-yl Amide Family
The following table summarizes key structural analogs and their properties:
Key Observations :
- Substituent Effects: Thiazole Ring Modifications: Addition of electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhances bioactivity compared to unsubstituted thiazoles. Backbone Variations: Nitroguanidino substituents (e.g., in ) may improve binding affinity or metabolic stability. Dihydrochloride Salts: Improve aqueous solubility but require stringent storage conditions .
Biological Activity
Overview
2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride is a thiazole derivative with significant biological activities. Its molecular formula is C8H15Cl2N3OS, and it has a molecular weight of 272.2 g/mol. Thiazole derivatives are known for their diverse biological properties, including analgesic and anti-inflammatory effects, making them valuable in medicinal chemistry and pharmacology.
The biological activity of this compound can be attributed to its interaction with various biochemical pathways:
- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity through binding to active or allosteric sites. This interaction leads to conformational changes that affect the target molecules' functions.
- Cellular Effects : It influences cell function by altering signaling pathways, gene expression, and metabolism. This can result in changes in cellular responses such as proliferation, differentiation, or apoptosis.
Biological Activities
The compound exhibits a range of biological activities:
- Analgesic and Anti-inflammatory : Thiazole derivatives have been reported to possess significant analgesic and anti-inflammatory properties. These effects are crucial for developing new therapeutic agents for pain management and inflammatory diseases .
- Antimicrobial Properties : Research indicates that thiazole derivatives demonstrate antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Anticancer Potential : Some studies have explored the anticancer properties of thiazole compounds, indicating their efficacy in inhibiting cancer cell proliferation .
Research Findings
Several studies have investigated the biological activity of thiazole derivatives, including this compound:
- SARS-CoV Inhibition : A study highlighted the design and synthesis of peptidomimetic inhibitors targeting the SARS-CoV 3CL protease. Modifications to thiazole units significantly enhanced inhibitory potency, demonstrating the importance of structural features in biological activity .
- Structure-Activity Relationship (SAR) : Research on various thiazole derivatives has established a correlation between structural modifications and biological efficacy. For instance, the introduction of specific functional groups has been shown to enhance inhibitory activities against proteases involved in viral replication .
Table 1: Biological Activities of Thiazole Derivatives
Table 2: Structure-Activity Relationship Studies
Q & A
Q. What are the recommended methods for synthesizing 2-amino-N-(1,3-thiazol-2-yl)pentanamide dihydrochloride, and how can reaction conditions be optimized for high purity?
Synthesis typically involves coupling 2-aminothiazole with a pentanamide precursor using carbodiimide coupling agents (e.g., EDC) in dichloromethane with triethylamine as a base. Reaction optimization includes maintaining a 1:1 molar ratio, low temperatures (273 K) to minimize side reactions, and purification via recrystallization (e.g., methanol-acetone mixtures). Purity is enhanced by washing with NaHCO₃ and brine solutions . For analogous thiazol-2-yl acetamides, yields improve with stoichiometric control and solvent selection .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
A multi-technique approach is critical:
- ¹H/¹³C NMR to confirm proton environments and carbon backbone.
- IR spectroscopy to identify amide (C=O, N–H) and thiazole ring vibrations.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement for precise bond lengths/angles .
- Elemental analysis (CHN) to verify stoichiometry and molar conductivity to assess electrolytic behavior .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Despite limited toxicological
- Use PPE (gloves, goggles, lab coat) and fume hoods during handling.
- Avoid inhalation/contact; rinse exposed areas with water for 15 minutes.
- Neutralize waste with 1M NaOH for 24 hours before disposal, as hydrochloride salts may release HCl vapor upon heating .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., unexpected bond angles or hydrogen bonding patterns) be resolved during structure refinement?
Discrepancies may arise from disorder or twinning. Strategies include:
- Re-examining diffraction data with SHELXD to detect twinning .
- Applying bond-length/angle restraints based on thiazole-acetamide analogs .
- Validating hydrogen bonding via graph-set analysis (e.g., R2,2(8) motifs) to ensure consistency with established patterns . For example, intermolecular N–H⋯N bonds in related compounds form 1D chains, stabilizing crystal packing .
Q. What strategies are effective in analyzing the compound's stability under varying pH and temperature conditions in biochemical assays?
Stability studies should include:
- Accelerated degradation tests at pH 2–12 and 25–60°C monitored via HPLC.
- Thermal gravimetric analysis (TGA) to identify decomposition thresholds.
- Lyophilization to enhance shelf-life, as dihydrochloride salts may degrade under extreme pH . Thiazole rings are susceptible to hydrolysis in acidic/alkaline conditions, necessitating pH control .
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound's interaction with biological targets?
- Density Functional Theory (DFT) identifies reactive sites (e.g., amide NH for hydrogen bonding).
- Molecular dynamics (MD) in explicit solvent models ligand-protein interactions over 100-ns trajectories.
- Experimental validation via surface plasmon resonance (SPR) for binding affinity and mutagenesis studies to confirm critical residues . Hydrogen bonding patterns from crystallography should align with computational predictions .
Methodological Notes
- Synthesis Optimization : Adjust solvent polarity (e.g., dichloromethane to acetone) to improve crystallization .
- Spectroscopic Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
- Crystallographic Tools : SHELX programs (SHELXL, SHELXD) are robust for small-molecule refinement and phasing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
